molecular formula C15H17BrN2O B581686 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine CAS No. 1373232-60-0

1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine

Cat. No. B581686
CAS RN: 1373232-60-0
M. Wt: 321.218
InChI Key: HXVWCESRTFCFRZ-UHFFFAOYSA-N
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Description

“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C15H17BrN2O . It has a molecular weight of 321.218.


Synthesis Analysis

The synthesis of such compounds typically involves multiple steps. One common approach is electrophilic substitution reactions . The first step is the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . In the case of this compound, a bromination step might be involved .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring, which is a cyclic compound with alternating double and single bonds . The compound also contains bromine, ethoxy, and diamine functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the benzene ring and the functional groups attached to it. Electrophilic aromatic substitution is a common reaction for benzene derivatives . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (321.218) and molecular formula (C15H17BrN2O). Other properties such as melting point, boiling point, and density would require specific experimental data .

Scientific Research Applications

Novel Brominated Flame Retardants

Brominated compounds, including novel brominated flame retardants (NBFRs), have been extensively studied for their occurrence in various environments and potential risks. These compounds are used in consumer goods for their flame-retardant properties. Research calls for more studies on their environmental fate, toxicity, and occurrence in indoor air, dust, and food products due to increasing applications. Large knowledge gaps exist for many NBFRs, highlighting the need for comprehensive monitoring and optimized analytical methods. This suggests a potential area of research for related brominated compounds, including understanding their environmental impact and developing safer alternatives (Zuiderveen, Slootweg, & de Boer, 2020).

Parabens in Aquatic Environments

The study of parabens, esters of para-hydroxybenzoic acid, in aquatic environments reveals their widespread presence and persistence. Although not structurally similar to "1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine," research on parabens can inform studies on environmental contamination, biodegradation, and the effects of ethoxybenzene derivatives in water systems. The biodegradability of parabens, despite treatment, and their presence in surface water and sediments underscores the significance of understanding the environmental fate of synthetic compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Methods for Bromobiphenyl Compounds

Research on the synthesis of bromobiphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, reveals the importance of developing efficient synthetic routes for halogenated aromatic compounds. These methods can be relevant for synthesizing "this compound" and related compounds, potentially for applications in pharmaceuticals, materials science, and organic chemistry. The exploration of cross-coupling reactions and the challenges associated with the use of palladium and other reagents in the synthesis process highlight areas for further research and optimization (Qiu, Gu, Zhang, & Xu, 2009).

Future Directions

The future directions for the study and use of this compound could involve further exploration of its synthesis and reactions. This could include studying its reactivity with various electrophiles and nucleophiles, and exploring its potential applications in various fields such as materials science or medicinal chemistry .

properties

IUPAC Name

1-N-benzyl-4-bromo-5-ethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c1-2-19-15-9-14(13(17)8-12(15)16)18-10-11-6-4-3-5-7-11/h3-9,18H,2,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVWCESRTFCFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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